N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-18-9-5-16(6-10-18)20-15-30-22(23-20)24-21(26)17-7-11-19(12-8-17)31(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYMZRXBMTYHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.
Sulfonylation: The thiazole intermediate is then sulfonylated using piperidine and a sulfonyl chloride reagent under basic conditions.
Amidation: The final step involves coupling the sulfonylated thiazole with 4-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: 4-hydroxyphenylthiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide as an anticancer agent. The compound has shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
Case Study: Inhibition of Aurora Kinases
A study demonstrated that derivatives of thiazole, including related compounds, exhibited potent inhibitory effects on Aurora kinases, which are critical for cell division. The compound's ability to inhibit these kinases correlates with its anticancer properties, showing IC50 values in the nanomolar range (0.042 µM for Aurora-A) .
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been a significant area of research. This compound has been explored for its potential to manage seizures.
Research Findings
In a series of experiments, thiazole-based compounds were evaluated for their effectiveness in various seizure models. One study reported that certain thiazole derivatives showed promising results in reducing seizure frequency and severity, suggesting that this compound could be further developed as an anticonvulsant medication .
Anti-inflammatory Effects
Thiazole compounds have also been investigated for their anti-inflammatory properties. The structural features of this compound contribute to its ability to modulate inflammatory responses.
Cardiovascular Applications
Research has suggested that thiazole-containing compounds can influence cardiovascular health by modulating ion channels involved in cardiac function.
Case Study: KCNQ1 Channel Activation
This compound has been identified as a selective activator of KCNQ1 potassium channels, which play a crucial role in cardiac repolarization. This activation could have therapeutic implications for treating arrhythmias .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been documented, with this compound showing effectiveness against various bacterial strains.
Research Findings
Studies have indicated that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Data Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Inhibition of Aurora Kinases | IC50 values: 0.042 µM (Aurora-A) |
| Anticonvulsant | Seizure Reduction | Effective in reducing seizure frequency |
| Anti-inflammatory | Cytokine Modulation | Reduced IL-6 and TNF-alpha levels |
| Cardiovascular | KCNQ1 Activation | Selective activation with potential arrhythmia treatment |
| Antimicrobial | Bacterial Inhibition | Significant activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, it could:
Inhibit Enzymes: By binding to the active site or allosteric sites, thereby blocking substrate access.
Modulate Receptors: Acting as an agonist or antagonist to modulate receptor activity.
Interact with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of thiazole-sulfonamide derivatives. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Thiazole-Based Benzamide Derivatives
Key Observations:
Core Scaffold Variations: The target compound and 2D216/2E151 share a thiazole-benzamide backbone but differ in aryl substitutions (4-methoxyphenyl vs. 2,5-dimethylphenyl). The dimethyl groups in 2D216/2E151 may enhance hydrophobic interactions, while the methoxy group in the target compound could improve solubility . LMM5 replaces the thiazole with an oxadiazole ring, reducing planarity and altering target specificity (antifungal vs. immunomodulatory) .
Sulfonamide Modifications :
- Piperidine sulfonyl (target compound) vs. 4-propylpiperidine sulfonyl (2E151): The propyl extension in 2E151 may increase membrane permeability but reduce metabolic stability .
- Benzyl-methyl sulfamoyl (LMM5) introduces bulkier substituents, likely limiting blood-brain barrier penetration compared to piperidine sulfonyl .
Biological Activity :
- Adjuvant Potency : 2D216 and 2E151 enhance NF-κB/NFAT-driven cytokine production, suggesting the target compound may share this mechanism due to structural similarity .
- Antifungal vs. Anti-inflammatory : LMM5 and Compound 13 highlight how scaffold and substituent changes redirect activity—oxadiazoles target fungal thioredoxin reductase, while piperazine-acetamide derivatives inhibit MMPs .
Synthetic Routes :
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:
This compound integrates a methoxyphenyl group, a thiazole ring, and a piperidine sulfonamide, which contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . For instance, various benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb). In vitro assays indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) comparable to standard treatments like Isoniazid .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 250 | 98 |
| 7g | 100 | 99 |
These results suggest that modifications in the thiazole structure can enhance antimicrobial efficacy.
2. Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. A study demonstrated that certain thiazole compounds induced apoptosis in cancer cell lines through both intrinsic and extrinsic pathways . The presence of specific substituents, such as the methoxy group in the phenyl ring, was found to be crucial for enhancing cytotoxic activity against various cancer types.
3. Anticonvulsant Properties
The anticonvulsant activity of thiazole-based compounds has also been documented. For example, a derivative with a similar structure exhibited significant protection against seizures in animal models . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring can lead to enhanced anticonvulsant effects.
1. Target Interactions
Molecular docking studies have provided insights into how this compound interacts with biological targets. For instance, binding affinity studies against specific proteins have shown promising results, indicating that these interactions may be responsible for the observed biological activities .
2. Apoptotic Pathways
Research has revealed that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to cell death through mitochondrial dysfunction and caspase activation .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:
- A study synthesized various thiazole derivatives and tested their efficacy against Mtb, revealing that certain compounds had better selectivity and bioavailability than traditional drugs .
- Another investigation focused on the anticancer potential of thiazole-containing compounds, demonstrating significant cytotoxicity against multiple cancer cell lines with IC50 values lower than those of established drugs like doxorubicin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under acidic/basic conditions .
- Sulfonylation : Introduction of the piperidin-1-ylsulfonyl group via nucleophilic substitution using sulfonyl chlorides .
- Coupling reactions : Amide bond formation between thiazole and benzamide moieties using coupling agents like EDCI or DCC .
- Optimization : Reagent selection (e.g., m-CPBA for oxidation, NaBH₄ for reduction) and solvent systems (DMSO, ethanol) are critical for yield and purity .
- Purification : Column chromatography and recrystallization ensure >95% purity, monitored by TLC and NMR .
Q. How is the molecular structure of this compound characterized?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry : ESI-MS shows molecular ion peaks matching the formula C₂₁H₂₂N₄O₃S₂ (e.g., [M+H]⁺ at m/z 455.1) .
- IR spectroscopy : Key peaks for sulfonamide (1340 cm⁻¹, asymmetric S=O stretch) and amide (1650 cm⁻¹, C=O stretch) .
Q. What preliminary biological activities have been reported?
- Anticancer activity : IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (DLD-1) cancer cell lines .
- Antimicrobial potential : Moderate inhibition of Gram-positive bacteria (MIC 16–32 µg/mL) due to thiazole-mediated membrane disruption .
- Mechanistic insights : Preliminary docking studies suggest interaction with kinase ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Key modifications :
- Piperidine sulfonyl group : Replacing with smaller groups (e.g., methylsulfonyl) reduces steric hindrance but lowers metabolic stability .
- Methoxy substituent : Electron-donating groups enhance solubility but may reduce target affinity .
Q. What experimental design considerations are critical for evaluating its pharmacological activity?
- Cell line selection : Use panels (e.g., NCI-60) to assess selectivity; include normal fibroblasts (WI-38) for toxicity profiling .
- Assay protocols :
- SRB assay : Quantifies cell viability after 48-hour exposure .
- Kinase inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM .
Q. How can contradictions in purity vs. bioactivity data be resolved?
- Case study : A batch with 90% purity (by HPLC) showed 50% lower activity; impurities identified as unreacted sulfonyl chloride byproducts via LC-MS .
- Solutions :
- Repurification : Gradient elution chromatography removes polar byproducts .
- Reaction monitoring : Real-time TLC ensures complete coupling .
Q. What strategies optimize synthetic yield and scalability?
- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency (yield increases from 45% to 72%) .
- Solvent effects : Switching from DMF to THF reduces side reactions in sulfonylation .
- Scale-up : Continuous flow reactors enhance reproducibility for multi-gram synthesis .
Q. How does this compound compare to structurally similar analogs?
- Activity comparison :
| Compound | IC₅₀ (MCF-7) | LogP |
|---|---|---|
| Parent compound | 5.2 µM | 2.8 |
| Trifluoromethyl analog | 3.8 µM | 3.2 |
| Piperazine-sulfonamide derivative | 8.1 µM | 2.5 |
| Data from |
- Structural insights : Thiazole rings enhance π-π stacking vs. oxadiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
